molecular formula C6H9LiO4 B6199519 lithium(1+) 3-ethoxyoxetane-3-carboxylate CAS No. 2694728-47-5

lithium(1+) 3-ethoxyoxetane-3-carboxylate

Cat. No.: B6199519
CAS No.: 2694728-47-5
M. Wt: 152.1 g/mol
InChI Key: QBYBAQSGJGQEJV-UHFFFAOYSA-M
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Description

Lithium(1+) 3-ethoxyoxetane-3-carboxylate is an organolithium compound with the molecular formula C6H9LiO4 It is a lithium salt derived from 3-ethoxyoxetane-3-carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 3-ethoxyoxetane-3-carboxylate typically involves the reaction of 3-ethoxyoxetane-3-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), under controlled temperature conditions to ensure complete conversion to the lithium salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated by crystallization or precipitation, followed by filtration and drying.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 3-ethoxyoxetane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can yield different products depending on the reducing agent used.

    Substitution: The lithium ion can be substituted with other cations in exchange reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reactions with other metal salts or acids can facilitate cation exchange.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Lithium(1+) 3-ethoxyoxetane-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organolithium compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of lithium(1+) 3-ethoxyoxetane-3-carboxylate involves its interaction with molecular targets and pathways. The lithium ion can modulate various biochemical processes, including enzyme activity and signal transduction pathways. The specific effects depend on the context and the biological system in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Lithium carbonate: Commonly used in the treatment of bipolar disorder.

    Lithium citrate: Another lithium salt with similar applications in medicine.

    Lithium orotate: Used as a dietary supplement for its potential mood-stabilizing effects.

Uniqueness

Lithium(1+) 3-ethoxyoxetane-3-carboxylate is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications compared to other lithium salts. Its oxetane ring and ethoxy group contribute to its unique properties and make it a valuable compound for research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium(1+) 3-ethoxyoxetane-3-carboxylate involves the reaction of lithium ethoxide with 3-chlorooxetane-3-carboxylic acid ethyl ester, followed by deprotonation with lithium hydroxide.", "Starting Materials": [ "Lithium ethoxide", "3-chlorooxetane-3-carboxylic acid ethyl ester", "Lithium hydroxide" ], "Reaction": [ "Step 1: Add 3-chlorooxetane-3-carboxylic acid ethyl ester to a solution of lithium ethoxide in tetrahydrofuran (THF) and stir at room temperature for 24 hours.", "Step 2: Add lithium hydroxide to the reaction mixture and stir for an additional 24 hours.", "Step 3: Filter the reaction mixture to remove any solids and evaporate the solvent under reduced pressure.", "Step 4: Purify the resulting product by column chromatography using a mixture of hexane and ethyl acetate as the eluent." ] }

CAS No.

2694728-47-5

Molecular Formula

C6H9LiO4

Molecular Weight

152.1 g/mol

IUPAC Name

lithium;3-ethoxyoxetane-3-carboxylate

InChI

InChI=1S/C6H10O4.Li/c1-2-10-6(5(7)8)3-9-4-6;/h2-4H2,1H3,(H,7,8);/q;+1/p-1

InChI Key

QBYBAQSGJGQEJV-UHFFFAOYSA-M

Canonical SMILES

[Li+].CCOC1(COC1)C(=O)[O-]

Purity

95

Origin of Product

United States

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